molecular formula C34H36ClN3O10 B1684493 Zorubicin CAS No. 54083-22-6

Zorubicin

Cat. No. B1684493
CAS RN: 54083-22-6
M. Wt: 645.7 g/mol
InChI Key: FBTUMDXHSRTGRV-ALTNURHMSA-N
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Description

Zorubicin is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It intercalates into DNA and interacts with topoisomerase II, inhibiting DNA polymerases, and is therefore used to treat cancer .


Molecular Structure Analysis

Zorubicin has a molecular formula of C34H35N3O10 . Its molecular weight is 645.665 g/mol .


Physical And Chemical Properties Analysis

Zorubicin has a molecular formula of C34H35N3O10 and a molecular weight of 645.665 g/mol .

Scientific Research Applications

Cardiotoxicity Mitigation

  • Zorubicin in Doxorubicin Cardiotoxicity : Zorubicin is mentioned as a non-cardiotoxic analogue of doxorubicin, a powerful anticancer agent. Studies suggest that zorubicin and other analogues like 5-iminodaunorubicin (5-IDN) form reactive oxygen species (ROS) as efficiently as doxorubicin but exhibit significantly less cardiotoxicity. This highlights a unique pathway of doxorubicin cardiotoxicity mediated through CYP2J2, which is not similarly affected by zorubicin or 5-IDN. Understanding these mechanisms can aid in developing nontoxic analogues of doxorubicin for cancer chemotherapy (Arnold & Das, 2018).

Drug Stability and Compatibility

  • Stability in Intravenous Fluids : A study focusing on zorubicin's stability in intravenous fluids reveals its high instability in certain solutions, especially at lower concentrations. This finding emphasizes the need for careful preparation and reconstitution in intravenous fluids and containers, as variations in pH and concentration significantly impact zorubicin's stability. The study contributes to a better understanding of the pharmacological properties of zorubicin, particularly in clinical settings (Benaji et al., 1996).

Metabolic and Cellular Impact

  • Zorubicin's Role in Metabolic Pathways : Research exploring the metabolic pathways affected by anticancer drugs like doxorubicin, where zorubicin is referenced as a non-cardiotoxic analogue, sheds light on the broader impact of these drugs at the cellular level. The study on doxorubicin-induced cardiotoxicity demonstrates the role of metabolic enzymes like CYP2J2 and their modulation by drugs, including zorubicin. Insights from this research can inform the development of safer and more effective cancer therapies (Arnold et al., 2017).

Safety And Hazards

While specific safety and hazard information for Zorubicin was not found, it’s important to note that like other chemotherapy drugs, it should be handled with care. Direct contact with the skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling it .

Relevant Papers

A study compared the efficacy and toxicity of Zorubicin versus Zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). The study found that the combination of Zorubicin and cisplatin had a higher response rate than Zorubicin alone .

properties

IUPAC Name

N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16-/t15-,20-,22-,23-,28+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTUMDXHSRTGRV-WKBHQTPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)C6=CC=CC=C6)/C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zorubicina

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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